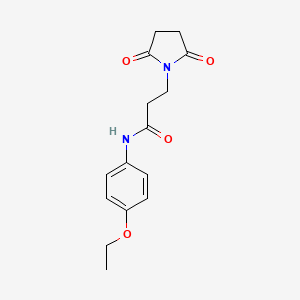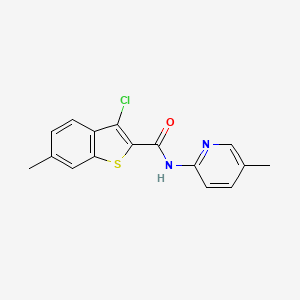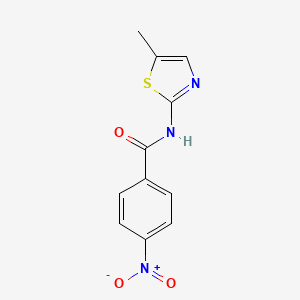
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Wirkmechanismus
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates PPAR alpha, which leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in the reduction of circulating triglycerides, cholesterol, and glucose levels, as well as the reduction of liver fat accumulation. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation in preclinical models. In clinical trials, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to reduce triglycerides and cholesterol levels in patients with dyslipidemia. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has also been shown to improve liver function in patients with NAFLD. However, further clinical studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic compound that may have limited solubility in aqueous solutions, which may limit its use in some experiments. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has potential off-target effects, which should be carefully evaluated in experiments.
Zukünftige Richtungen
For N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide research include the evaluation of its safety and efficacy in larger clinical trials, the identification of biomarkers that can predict patient response, and the development of new formulations that improve its solubility and bioavailability. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide may also have potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Further research is needed to fully understand the potential of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide as a therapeutic agent for metabolic disorders.
Synthesemethoden
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with cyclobutanecarboxylic acid, followed by the introduction of a carbonyl group. The resulting compound is then subjected to a series of chemical reactions to produce N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia, NAFLD, and atherosclerosis. In these studies, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)





![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)




![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)
